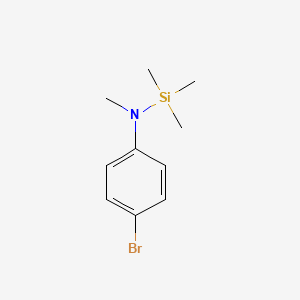

Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl-

CAS No.: 89232-80-4

Cat. No.: VC8006669

Molecular Formula: C10H16BrNSi

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89232-80-4 |

|---|---|

| Molecular Formula | C10H16BrNSi |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 4-bromo-N-methyl-N-trimethylsilylaniline |

| Standard InChI | InChI=1S/C10H16BrNSi/c1-12(13(2,3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 |

| Standard InChI Key | LHUMYQKMSNAPBE-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=C(C=C1)Br)[Si](C)(C)C |

| Canonical SMILES | CN(C1=CC=C(C=C1)Br)[Si](C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- features a central silicon atom bonded to two trimethylsilyl (TMS) groups and a 4-bromophenyl moiety. The bromine atom at the para position of the aromatic ring enhances electrophilic substitution reactivity, while the TMS groups provide steric bulk and electron-donating effects . The compound’s InChIKey (YJYMZGDBOMZWSR-UHFFFAOYSA-N) and SMILES notation (CSi(C)N(c1ccc(Br)cc1)Si(C)C) further elucidate its connectivity .

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.121 g/mL at 25°C | |

| Boiling Point | 156–158°C at 23 mmHg | |

| Refractive Index | Not available | |

| Flash Point | 110°C | |

| Appearance | Colorless to light yellow liquid |

The compound’s liquid state and moderate boiling point facilitate its use in solution-phase reactions, while its stability under ambient conditions ensures practicality in laboratory settings .

Synthesis and Manufacturing

Primary Synthesis Route

The most common synthesis involves the reaction of 4-bromoaniline with hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) under basic conditions. For example, magnesium-mediated silylation in tetrahydrofuran (THF) achieves yields exceeding 90% . The general reaction scheme is:

This method benefits from mild conditions and high purity, though stoichiometric control is critical to avoid over-silylation .

Alternative Methods

Alternative approaches include:

-

Grignard reagent-mediated silylation: Utilizing organomagnesium intermediates to transfer silyl groups.

-

Catalytic silylation: Employing transition metal catalysts to enhance efficiency, though this remains under experimental optimization .

Applications in Chemical Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance, it is used to introduce silicon-containing moieties into drug candidates, enhancing their metabolic stability and lipophilicity . Recent studies highlight its role in creating hydrophilic porphyrin dimers for photodynamic therapy .

Polymer Science

In materials science, N-(4-bromophenyl)-N,1,1,1-tetramethylsilanamine facilitates the synthesis of silicon-rich polymers such as poly(ferrocenylsilanes), which exhibit unique electrochemical properties . Its bromophenyl group also enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymeric frameworks .

Organic Synthesis

The compound acts as a protecting group for amines and a silicon-based directing group in C–H functionalization reactions. Its dual TMS groups stabilize reactive intermediates, enabling regioselective transformations .

Comparison with Structural Analogs

The bromophenyl-TMS architecture distinguishes this compound from related silanamines. A comparative analysis reveals:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| N-(4-Chlorophenyl)-N,N,N-trimethylsilanamine | C₁₂H₂₂ClNSi₂ | Chlorine substitution reduces electrophilicity |

| N-Phenyl-N,N,N-trimethylsilanamine | C₁₂H₂₁NSi₂ | Lacks halogen, limiting cross-coupling utility |

| 4-Bromo-N,N-bis(trimethylsilyl)aniline | C₁₂H₂₂BrNSi₂ | Structural isomer with similar reactivity |

The bromine atom enhances aryl halide reactivity, while the TMS groups improve solubility in nonpolar solvents .

Recent Research Developments

Recent studies explore its utility in:

-

Two-photon photodynamic therapy: Silicon-functionalized porphyrins exhibit enhanced light absorption and tumor targeting .

-

Organometallic catalysts: Palladium complexes incorporating this ligand show improved selectivity in cross-coupling reactions .

-

Hybrid materials: Silica nanoparticles functionalized with bromophenyl-TMS groups demonstrate tunable surface properties for sensor applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume